![molecular formula C16H15F3N6 B2763901 6-(4-Phenylpiperazino)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 334500-45-7](/img/structure/B2763901.png)
6-(4-Phenylpiperazino)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Phenylpiperazino)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a phenylpiperazine moiety and a trifluoromethyl group attached to a triazolopyridazine core. It is of interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Phenylpiperazino)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and pyridazine precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the Phenylpiperazine Moiety: This is usually done through nucleophilic substitution reactions where the phenylpiperazine is introduced to the triazolopyridazine core.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperazine moiety.
Reduction: Reduction reactions can occur at the triazolopyridazine core, potentially altering its pharmacological properties.
Substitution: The phenylpiperazine and trifluoromethyl groups can participate in substitution reactions, allowing for the modification of the compound’s structure.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups to the phenylpiperazine moiety.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential to form novel compounds.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Explored for its interactions with various biological macromolecules.
Medicine:
- Potential therapeutic applications due to its pharmacological properties.
- Studied for its effects on the central nervous system and potential use in treating neurological disorders.
Industry:
- Could be used in the development of new materials with specific chemical properties.
- Potential applications in the agrochemical industry as a precursor to active ingredients.
Mechanism of Action
The exact mechanism of action of 6-(4-Phenylpiperazino)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is not fully understood. it is believed to interact with specific molecular targets such as neurotransmitter receptors or enzymes. The phenylpiperazine moiety is known to bind to serotonin receptors, which could explain some of its pharmacological effects. The trifluoromethyl group may enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily.
Comparison with Similar Compounds
6-(4-Phenylpiperazino)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine: Lacks the trifluoromethyl group, which may affect its pharmacokinetics.
6-(4-Phenylpiperazino)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-d]pyrimidine: Similar structure but with a pyrimidine core instead of a pyridazine core.
Uniqueness:
- The presence of both the phenylpiperazine and trifluoromethyl groups in 6-(4-Phenylpiperazino)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine makes it unique in terms of its potential pharmacological profile and chemical reactivity.
- The trifluoromethyl group is known to enhance metabolic stability and bioavailability, which could make this compound more effective in biological systems compared to its analogs.
Properties
IUPAC Name |
6-(4-phenylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N6/c17-16(18,19)15-21-20-13-6-7-14(22-25(13)15)24-10-8-23(9-11-24)12-4-2-1-3-5-12/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPANLGWEGGGQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
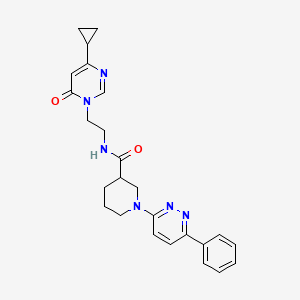
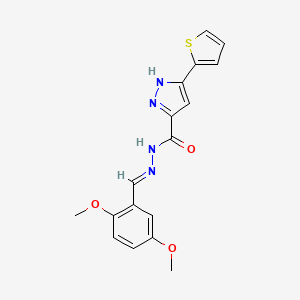
![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate](/img/structure/B2763822.png)
![N-[(2-chlorophenyl)methyl]-6-(1-{[(2-methoxyethyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2763823.png)
![2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide](/img/structure/B2763824.png)
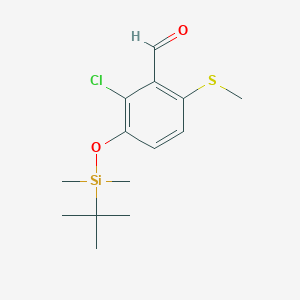
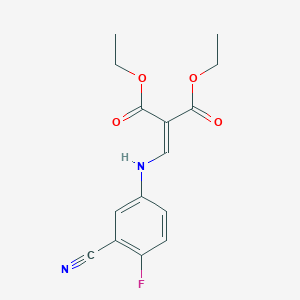
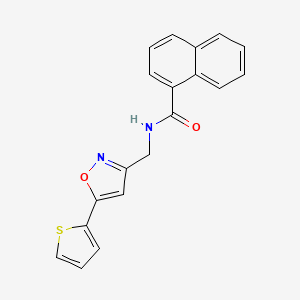
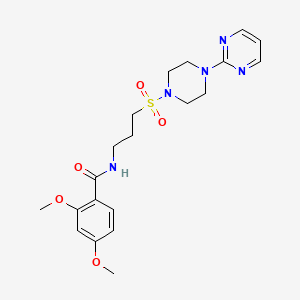
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2763834.png)
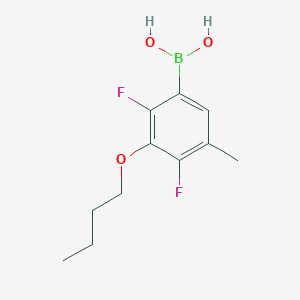
![N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2763836.png)
![6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine](/img/structure/B2763838.png)
![2-[(Z)-N-anilino-C-methylcarbonimidoyl]benzoic acid](/img/structure/B2763839.png)
